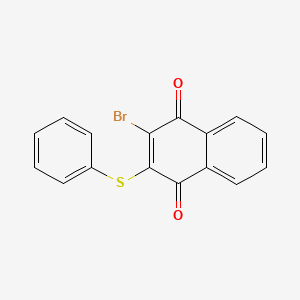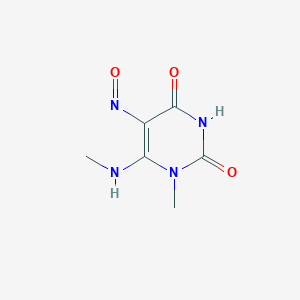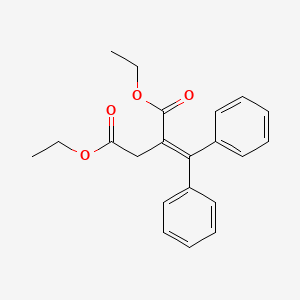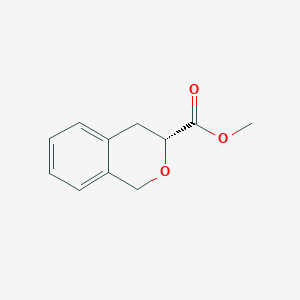![molecular formula C12H10ClNO2S B14010816 [(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid CAS No. 5443-01-6](/img/structure/B14010816.png)
[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- typically involves the reaction of 7-chloro-3-methyl-4-quinoline with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and environmentally friendly procedures. These methods are designed to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and the employment of specific reagents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- 7-chloro-4-quinolinol
- 7-chloro-3-methylquinoline
Uniqueness
What sets acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- apart from these similar compounds is its unique thioether linkage, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
5443-01-6 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(7-chloro-3-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-5-14-10-4-8(13)2-3-9(10)12(7)17-6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
PSLQZFKHPIRPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=C1SCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






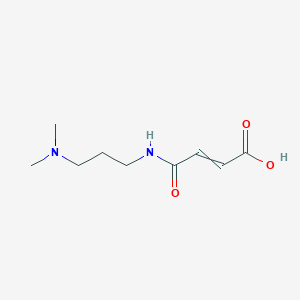


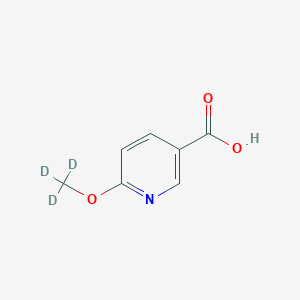
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
